molecular formula C13H18 B14703591 1,4,6-Trimethyltetralin CAS No. 22824-32-4

1,4,6-Trimethyltetralin

Cat. No.: B14703591
CAS No.: 22824-32-4
M. Wt: 174.28 g/mol
InChI Key: HIACZWPSGFMDRF-UHFFFAOYSA-N
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Description

1,4,6-Trimethyltetralin is an organic compound belonging to the class of tetralins. It is characterized by the presence of three methyl groups attached to the tetralin ring at positions 1, 4, and 6. This compound is a colorless to pale yellow liquid with a distinct aromatic odor. It is insoluble in water but soluble in most organic solvents such as ethanol, ether, and benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,6-Trimethyltetralin can be synthesized through various methods. One common approach involves the catalytic hydrogenation of methyl-substituted naphthalene derivatives. For instance, the hydrogenation of 1,4,6-trimethylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions yields this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in a hydrogenation reactor where the naphthalene derivative is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4,6-Trimethyltetralin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,6-Trimethyltetralin has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4,6-trimethyltetralin involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other compounds .

Comparison with Similar Compounds

1,4,6-Trimethyltetralin can be compared with other similar compounds such as:

    1,2,3,4-Tetrahydro-1,4,6-trimethylnaphthalene: Similar in structure but differs in the position of the methyl groups.

    1,1,6-Trimethyltetralin: Another tetralin derivative with methyl groups at different positions.

    Tetralin: The parent compound without any methyl substitutions.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

CAS No.

22824-32-4

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1,4,6-trimethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4,7-8,10-11H,5-6H2,1-3H3

InChI Key

HIACZWPSGFMDRF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C

Origin of Product

United States

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